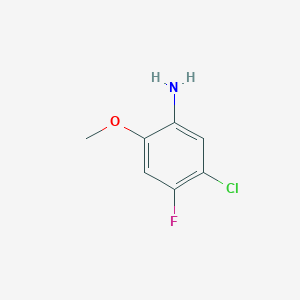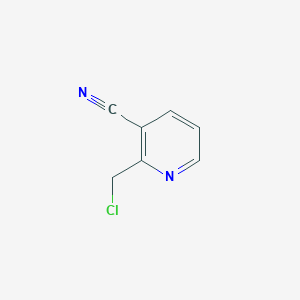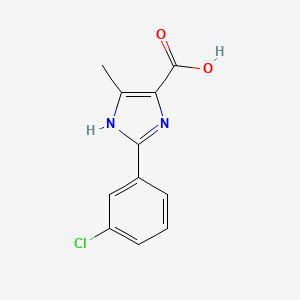
2-(3-Chloro-Phenyl)-5-Methyl-1h-Imidazole-4-Carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro group, imidazole ring formation, and carboxylation. While specific synthetic routes may vary, it typically starts from commercially available starting materials. For instance, the chlorination of 3-chlorophenylacetic acid followed by cyclization with methylamine yields the imidazole ring. The carboxylic acid group is then introduced via appropriate reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Aurora Kinase Inhibition in Cancer Treatment
2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a component in the synthesis of compounds that inhibit Aurora A, a kinase involved in cell cycle regulation. Inhibitors of Aurora A can be potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel structures, such as 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These structures have potential applications in various fields, including medicinal chemistry (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).
Antihypertensive Effects
The molecule is also a part of the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (D. Carini, J. Duncia, P. Aldrich, et al., 1991).
Photocatalytic Properties
In the field of material science, derivatives of this compound have been used in the creation of coordination polymeric architectures. These materials have shown promising photocatalytic properties, useful in the degradation of pollutants (Lu Lu, Jun Wang, Chunyue Shi, et al., 2021).
Anti-Breast Cancer Agents
Specific derivatives of 2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid have been synthesized and examined for their antiproliferative effects against breast cancer cell lines. Some compounds showed greater effects than reference compounds like cisplatin (C. Karthikeyan, V. Solomon, Hoyun Lee, P. Trivedi, 2017).
Anti-Inflammatory and Analgesic Activities
This compound has been used in the synthesis of imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, which showed significant anti-inflammatory and analgesic activities (E. Abignente, P. D. Caprariis, M. G. Rimoli, et al., 1993).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGRTCDZBQXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



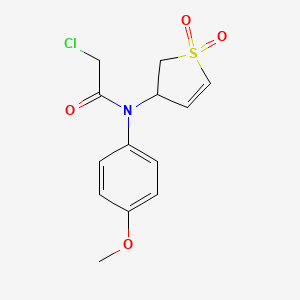
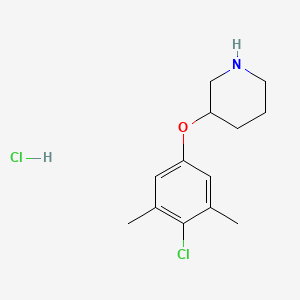
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
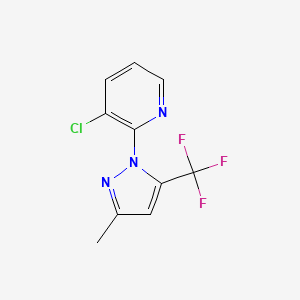
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
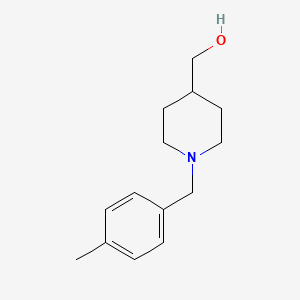
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)
